molecular formula C18H38N6O4 B6595419 Lysyllysyllysine CAS No. 25988-63-0

Lysyllysyllysine

Cat. No.: B6595419
CAS No.: 25988-63-0
M. Wt: 402.5 g/mol
InChI Key: WBSCNDJQPKSPII-UHFFFAOYSA-N
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Description

It is a cationic moiety with the molecular formula C18H38N6O4 and a molecular weight of 402.53 g/mol . This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysyllysyllysine can be synthesized through peptide synthesis techniques, where lysine residues are sequentially added to form the tripeptide. The synthesis involves the protection of amino groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of coupling and deprotection, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lysyllysyllysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted this compound derivatives .

Scientific Research Applications

Lysyllysyllysine has a wide range of applications in scientific research:

Mechanism of Action

Lysyllysyllysine exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA and cell membranes. This interaction facilitates the formation of gene delivery vectors and DNA nanoparticles. The primary molecular targets include genetic material within cells, where this compound can enhance the delivery and expression of therapeutic genes .

Comparison with Similar Compounds

Similar Compounds

    Lysyllysine: A dipeptide composed of two lysine residues.

    Polylysine: A polymer of lysine residues.

    Lysylhydroxylysine: A modified lysine with a hydroxyl group.

Uniqueness

Lysyllysyllysine is unique due to its tripeptide structure, which provides a balance between the simplicity of dipeptides and the complexity of polymers. This structure allows for versatile applications in gene delivery and drug delivery systems, making it a valuable compound in scientific research.

Properties

IUPAC Name

6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSCNDJQPKSPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Poly-L-lysine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Lys-Lys-Lys?

A1: The molecular formula of Lys-Lys-Lys is C18H39N9O4. Its molecular weight is 433.55 g/mol.

Q2: Does the presence of multiple lysine residues influence the conformation of Lys-Lys-Lys?

A2: While Lys-Lys-Lys itself does not possess a defined secondary structure like α-helices or β-sheets, its conformational flexibility can be influenced by environmental factors like pH and ionic strength. [] The presence of multiple lysine residues with their positively charged amino groups can lead to electrostatic repulsion, affecting the peptide's overall shape.

Q3: How does the incorporation of Lys-Lys-Lys into larger peptides affect their properties?

A3: Studies have shown that incorporating Lys-Lys-Lys into other peptides can significantly impact their behavior. For instance, adding Lys-Lys-Lys to the N-terminus of omega-agatoxin IVA, a calcium channel blocker, did not affect the peptide's disulfide bond formation or biological activity. [] This suggests that the Lys-Lys-Lys segment may not be directly involved in these aspects but could influence other properties like solubility or cellular uptake.

Q4: How does Lys-Lys-Lys interact with cell membranes?

A4: Lys-Lys-Lys, due to its positive charge, can interact with negatively charged components of cell membranes like phospholipids. This interaction can be modulated by factors such as the presence of other charged molecules, pH, and the lipid composition of the membrane. []

Q5: Can Lys-Lys-Lys act as a nuclear localization signal (NLS)?

A5: Yes, Lys-Lys-Lys resembles the nuclear localization signal sequence found in various proteins. [] Studies utilizing a Lys-Lys-Lys containing peptide demonstrated its ability to target molecules to the nucleus. [] Further modifications, such as the addition of stearic acid, were shown to enhance nuclear uptake efficiency. []

Q6: Are there any known interactions between Lys-Lys-Lys and specific proteins?

A6: While no studies directly investigated Lys-Lys-Lys binding to specific proteins, research indicates that incorporating a Lys-Lys-Lys sequence can affect protein-protein interactions. For example, modifying the mannose-binding protein with a Lys-Lys-Lys motif enabled it to bind sialyl Lewis X, a carbohydrate ligand recognized by selectins, suggesting a potential role of Lys-Lys-Lys in mediating specific binding events. []

Q7: Can Lys-Lys-Lys be used in drug delivery systems?

A7: The ability of Lys-Lys-Lys to enhance cellular uptake and potentially target molecules to the nucleus makes it a promising candidate for drug delivery applications. [] Further research is needed to explore its potential in delivering therapeutic agents effectively and safely.

Q8: Are there any computational studies exploring the properties of Lys-Lys-Lys?

A8: While specific computational studies focusing solely on Lys-Lys-Lys are limited, computational techniques like molecular dynamics simulations can be employed to investigate its conformational flexibility, interactions with other molecules, and potential applications in drug design. []

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